5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methyl, and carbamothioylamino groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, including the introduction of chloro and methyl groups, followed by the formation of the carbamothioylamino linkage. Common reagents used in these reactions include chlorinating agents, methylating agents, and carbamothioylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and carbamothioylation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Shares the chloro and benzoic acid core but differs in the presence of a methoxy group instead of the carbamothioylamino linkage.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group, which imparts different chemical properties and reactivity.
Benzoic acid, 2-amino-5-chloro-, methyl ester: Features an amino group and a methyl ester, leading to distinct applications and reactivity.
Uniqueness
5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H12Cl2N2O3S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
5-chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-4-10(12(18)6-8)14(21)20-16(24)19-13-5-3-9(17)7-11(13)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChI Key |
TYBFKCVYVOONFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.